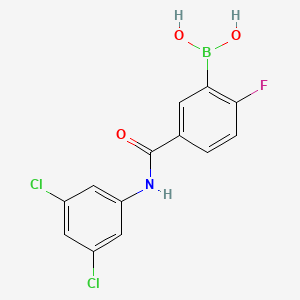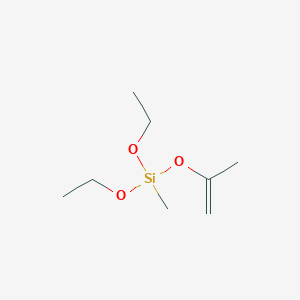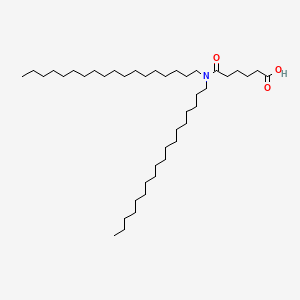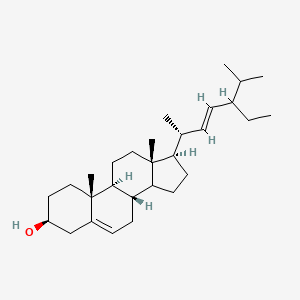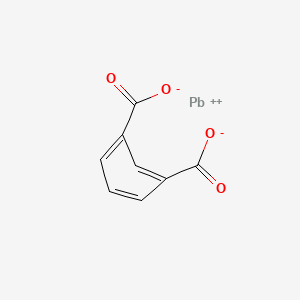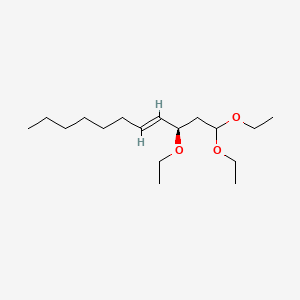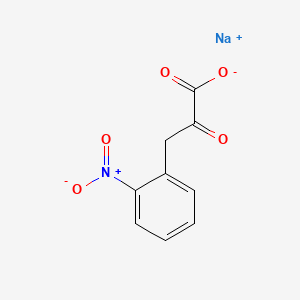
Sodium 3-(o-nitrophenyl)pyruvate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(o-nitrophenyl)pyruvate is a chemical compound with the molecular formula C9H7NO5Na. It is known for its unique structure, which includes a nitrophenyl group attached to a pyruvate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 3-(o-nitrophenyl)pyruvate typically involves the reaction of 3-(o-nitrophenyl)pyruvic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows: [ \text{3-(o-nitrophenyl)pyruvic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: For industrial production, the process involves the recrystallization of sodium pyruvate. The crude product is dissolved in purified water, filtered to remove impurities, and then crystallized by adding the solution to an ice bath containing anhydrous ethanol. The wet product is then dried under reduced pressure to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-(o-nitrophenyl)pyruvate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted nitrophenyl pyruvates.
Scientific Research Applications
Sodium 3-(o-nitrophenyl)pyruvate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various derivatives.
Biology: The compound is used in studies related to enzyme kinetics and metabolic pathways.
Mechanism of Action
The mechanism of action of sodium 3-(o-nitrophenyl)pyruvate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing various biochemical processes. The pyruvate moiety can participate in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, contributing to energy production and cellular metabolism .
Comparison with Similar Compounds
Sodium pyruvate: A simpler compound with similar metabolic functions but lacking the nitrophenyl group.
3-(2-Nitrophenyl)-2-oxopropionic acid: Similar structure but without the sodium ion.
Uniqueness: Sodium 3-(o-nitrophenyl)pyruvate is unique due to the presence of both the nitrophenyl and pyruvate groups, which confer distinct chemical and biological properties. This combination allows it to participate in a variety of reactions and applications that are not possible with simpler compounds like sodium pyruvate .
Properties
CAS No. |
63468-75-7 |
|---|---|
Molecular Formula |
C9H6NNaO5 |
Molecular Weight |
231.14 g/mol |
IUPAC Name |
sodium;3-(2-nitrophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C9H7NO5.Na/c11-8(9(12)13)5-6-3-1-2-4-7(6)10(14)15;/h1-4H,5H2,(H,12,13);/q;+1/p-1 |
InChI Key |
MJWPDORYZRKZTE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


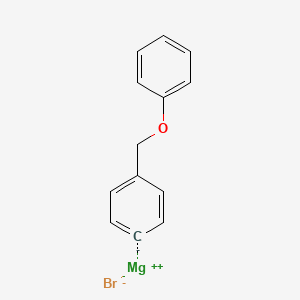
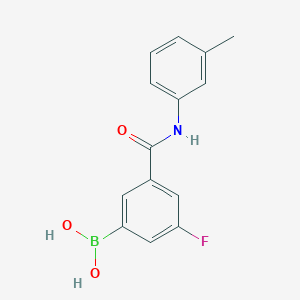
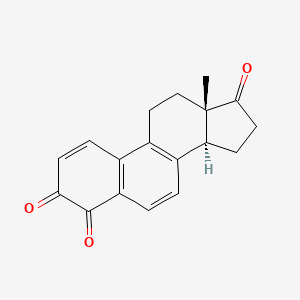
![(2S,3S,4R,5S)-2-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12647280.png)


